Lipophilicity Advantage Over 4-Methoxy Analog
The trifluoromethoxy derivative exhibits a computed XLogP3 of 3.1, compared to 1.9 for the 4-methoxy analog, representing a ΔLogP of +1.2 [1]. This corresponds to an approximately 16-fold higher octanol-water partition coefficient. The increased lipophilicity is expected to enhance passive transcellular permeability, a critical parameter for central nervous system (CNS) and intracellular target engagement. The measured LogP from experimental sources (2.98 to 3.31) further confirms this differentiation .
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1; Measured LogP = 2.98–3.31 |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)-1H-imidazole: XLogP3 = 1.9 |
| Quantified Difference | ΔLogP ≈ +1.2 (approx. 16-fold increase in partition coefficient) |
| Conditions | Computed XLogP3 (PubChem, 2025); Measured LogP from vendor datasheets (chem960.com, Fluorochem). |
Why This Matters
Higher lipophilicity directly translates to improved passive membrane permeability, which is often a rate-limiting factor in cellular and in vivo target engagement.
- [1] PubChem. (2025). XLogP3 values: CID 53407537 (3.1) and CID 360670 (1.9). View Source
